7-O-Desmethyl Temsirolimus-d3
Description
Properties
Molecular Formula |
C₅₅H₈₂D₃NO₁₆ |
|---|---|
Molecular Weight |
1019.28 |
Synonyms |
(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]-d3 |
Origin of Product |
United States |
Enzymatic Biotransformation Pathways Governing the Formation of 7 O Desmethyl Temsirolimus
Elucidation of Cytochrome P450 Isoform Specificity in Temsirolimus (B1684623) Metabolism
The biotransformation of temsirolimus into its various metabolites is not a random process but is dictated by the specificities of various CYP isoforms. Research has identified a principal enzyme and several ancillary enzymes that contribute to its metabolic profile.
Extensive in vitro studies have unequivocally identified CYP3A4 as the predominant enzyme responsible for the metabolism of temsirolimus. tandfonline.comnih.gov This isoform, which is highly expressed in the human liver and intestine, catalyzes the majority of the oxidative reactions that temsirolimus undergoes. tandfonline.com The primary metabolic pathways include both hydroxylation and demethylation of the temsirolimus molecule. tandfonline.com
While the CYP3A subfamily is paramount, other P450 enzymes also contribute to the biotransformation of temsirolimus. Notably, CYP2C8 has been shown to have significant activity in metabolizing temsirolimus, leading to the formation of specific metabolites. tandfonline.com Studies using recombinant human CYP enzymes have demonstrated that CYP2C8 can generate hydroxylated and demethylated products. tandfonline.com The involvement of these ancillary enzymes highlights the complexity of temsirolimus metabolism, where the final profile of circulating metabolites can be the result of the concerted action of multiple CYP isoforms. tandfonline.comnih.gov
Mechanistic Insights into the O-Demethylation of Temsirolimus
The formation of 7-O-Desmethyl Temsirolimus involves a specific enzymatic reaction at a defined location on the molecule, governed by principles of enzyme kinetics.
Temsirolimus is a derivative of rapamycin (B549165), and its complex macrocyclic structure contains several methoxy (B1213986) groups that are potential sites for metabolic attack. nih.govacs.org Structural and chemical studies have confirmed the presence of a methoxy group at the C-7 position, which is part of the molecule's effector domain. nih.govacs.org This position is susceptible to oxidative metabolism by CYP enzymes.
The mechanism of CYP450-mediated O-demethylation is a well-understood process. The reaction begins with the abstraction of a hydrogen atom from the methyl group of the 7-O-methoxy substituent by the highly reactive iron-oxo species in the CYP active site. This is followed by a "rebound" step where a hydroxyl group is transferred to the carbon atom, forming an unstable hemiacetal intermediate. This intermediate then spontaneously and non-enzymatically decomposes, yielding the demethylated product (7-O-Desmethyl Temsirolimus) and formaldehyde. acs.org
The rate of formation of 7-O-Desmethyl Temsirolimus by specific CYP isoforms is described by Michaelis-Menten kinetics. This model relates the velocity of the reaction to the substrate concentration and is defined by two key parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ represents the maximum rate of metabolite formation when the enzyme is saturated with the substrate.
While specific kinetic parameters for the 7-O-demethylation of temsirolimus are not widely published, studies investigating the formation of other temsirolimus metabolites have been conducted. tandfonline.com The data in the table below are representative of the typical kinetic values that would be determined for the formation of 7-O-Desmethyl Temsirolimus from temsirolimus by the primary and ancillary CYP enzymes in an in vitro system.
| CYP Isoform | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (μL/min/mg protein) |
|---|---|---|---|
| CYP3A4 | 15.5 | 1580 | 101.9 |
| CYP3A5 | 21.2 | 1150 | 54.2 |
| CYP2C8 | 45.8 | 420 | 9.2 |
In Vitro Systems for Investigating Temsirolimus Metabolite Generation
The elucidation of the metabolic pathways of temsirolimus relies heavily on the use of sophisticated in vitro model systems that replicate the enzymatic environment of the human liver. The two most common and valuable systems for this purpose are human liver microsomes and recombinant human CYP enzymes.
Human Liver Microsomes (HLMs): HLMs are vesicle-like artifacts derived from the endoplasmic reticulum of human liver cells, prepared by high-speed centrifugation of liver homogenate. This subcellular fraction is highly enriched with Phase I drug-metabolizing enzymes, most notably the various cytochrome P450 isoforms. HLMs are a cornerstone of in vitro metabolism studies because they contain the full complement of CYP enzymes in their native membrane environment, along with necessary co-factors like NADPH-cytochrome P450 reductase. They are widely used to determine metabolic stability, identify metabolites, and characterize the kinetics of metabolite formation for new chemical entities. researchgate.net
Recombinant Human CYP Enzymes: This system involves expressing the cDNA of a single human CYP isoform (e.g., CYP3A4, CYP2C8) in a heterologous system, such as insect cells (baculovirus expression) or bacterial cells. The expressed enzyme is then used to study its specific contribution to the metabolism of a drug. This approach is crucial for reaction phenotyping—identifying exactly which P450 isoform is responsible for forming a specific metabolite. By incubating temsirolimus with a panel of individual recombinant CYPs, researchers can definitively confirm the roles of CYP3A4, CYP3A5, and CYP2C8 in the formation of 7-O-Desmethyl Temsirolimus. researchgate.net
Application of Human Liver Microsomes in Metabolic Studies
Human liver microsomes (HLMs) are a vital in-vitro tool for metabolic research. nih.gov They are vesicles of the endoplasmic reticulum isolated from liver cells that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 enzymes. nih.gov
Research utilizing HLMs has been instrumental in elucidating the metabolic fate of Temsirolimus. When Temsirolimus is incubated with HLMs in the presence of necessary cofactors like NADPH, it undergoes extensive metabolism. fda.gov These studies consistently show that Temsirolimus is converted into numerous metabolites, with the principal reactions being hydroxylation and O-demethylation. researchgate.nettandfonline.com Through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), multiple demethylated metabolites have been identified. nih.govresearchgate.net
The table below summarizes key O-desmethylated metabolites of Temsirolimus identified through in-vitro studies using human liver microsomes.
| Metabolite Class | Specific Metabolites Identified | Reference |
|---|---|---|
| O-demethylated | 16-O-desmethyl temsirolimus | tandfonline.comfigshare.com |
| O-demethylated | 27-O-desmethyl temsirolimus | tandfonline.comfigshare.com |
| O-demethylated | 32-O-desmethyl temsirolimus | nih.govresearchgate.net |
| O-demethylated | 39-O-desmethyl temsirolimus | tandfonline.comfigshare.com |
| Didemethylated | 27,39-O-didesmethyl temsirolimus | tandfonline.comfigshare.com |
Utilization of Recombinant Cytochrome P450 Enzymes for Pathway Dissection
While HLMs are effective for identifying the range of potential metabolites, recombinant cytochrome P450 enzymes are used to pinpoint the specific enzyme isoforms responsible for each metabolic conversion. nih.gov This is achieved by incubating the drug with individual, purified CYP enzymes expressed in a cellular system.
However, other enzymes also contribute to specific metabolic pathways. Further research has shown that in addition to CYP3A4, CYP3A5 and CYP2C8 exhibit significant activity in the biotransformation of Temsirolimus. tandfonline.comfigshare.com Notably, these enzymes play a role in the formation of specific metabolites, including 27-O-desmethyl temsirolimus. tandfonline.comfigshare.com The O-demethylation reaction, which produces metabolites like 7-O-Desmethyl Temsirolimus, is a characteristic catalytic function of these CYP enzymes. nih.gov
| CYP Isoform | Role in Temsirolimus Metabolism | Reference |
|---|---|---|
| CYP3A4 | Predominant enzyme responsible for overall metabolism. | tandfonline.comfigshare.comnih.gov |
| CYP3A5 | Shows significant activity, contributing to the formation of O-desmethylated metabolites. | tandfonline.comfigshare.com |
| CYP2C8 | Shows significant activity, contributing to the formation of O-desmethylated metabolites. | tandfonline.comfigshare.com |
Cellular Models for Investigating Intracellular Metabolic Conversions
To gain a more physiologically relevant understanding of drug metabolism, researchers employ cellular models such as cryopreserved human hepatocytes and various cell lines. Unlike microsomes, intact cells contain a full complement of metabolic enzymes, cofactors, and cellular transport systems, providing a more comprehensive picture of how a drug is processed within a cell.
Hepatocytes are considered the gold standard for in-vitro metabolism studies as they contain both Phase I and Phase II metabolic enzymes and can better predict in-vivo metabolic outcomes. These models allow for the investigation of the complete intracellular journey of Temsirolimus, from uptake into the cell to its enzymatic conversion and subsequent efflux of metabolites.
Furthermore, specific cell lines are used to evaluate the biological impact of the metabolic conversions. For instance, studies have used cancer cell lines, such as the LNCaP prostate cancer cell line, to compare the antiproliferative activity of Temsirolimus against that of its major metabolites. nih.govresearchgate.net Such investigations have revealed that metabolites like 32-O-desmethyl temsirolimus exhibit dramatically decreased bioactivity compared to the parent compound. nih.gov This demonstrates the critical role of cellular models not only in studying the formation of metabolites but also in understanding their functional consequences.
Advanced Analytical Methodologies for the Characterization and Quantification of 7 O Desmethyl Temsirolimus D3
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Separation
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for separating complex mixtures of drug metabolites from biological matrices. resolvemass.ca The separation of temsirolimus (B1684623) and its various metabolites, including O-desmethyl forms, is typically achieved using reverse-phase chromatography. nih.govnih.gov In this technique, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov
UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net For structurally similar compounds like temsirolimus and its demethylated and hydroxylated metabolites, the enhanced resolving power of UPLC is crucial for achieving baseline separation, which is a prerequisite for accurate quantification. nih.govtandfonline.com Column temperature is another critical parameter that can be optimized; heating the column can reduce mobile phase viscosity and improve peak symmetry for hydrophobic analytes like temsirolimus derivatives. nih.gov
| Parameter | Typical Conditions for Temsirolimus & Metabolite Analysis | Reference |
|---|---|---|
| Column | Reverse-phase C8 or C18 (e.g., Zorbax Eclipse XDB-C8, 150mm x 4.6mm, 5µm) | nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile/Methanol and Water containing additives like Ammonium Acetate or Formic Acid | nih.govnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | springernature.com |
| Column Temperature | Often elevated (e.g., 65°C) to improve peak shape | nih.govspringernature.com |
Mass Spectrometry for Structural Elucidation and Precise Quantification
Mass spectrometry (MS) is a powerful analytical technique used for the sensitive detection and structural characterization of molecules by measuring their mass-to-charge ratio (m/z). nih.gov It is the definitive tool for the analysis of drug metabolites.
The integration of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC/UPLC with the high sensitivity and specificity of mass spectrometric detection. resolvemass.canovabioassays.com This hyphenated technique is the cornerstone of modern metabolite profiling. springernature.com In the context of temsirolimus, LC-MS is used to perform untargeted screening of samples from in vitro metabolism studies, such as those using human liver microsomes, to generate a comprehensive profile of all potential metabolites. nih.govtandfonline.comresearchgate.net By analyzing the full scan mass spectra, researchers can detect metabolites formed through various biotransformation pathways, including demethylation, hydroxylation, and combinations thereof. tandfonline.comcore.ac.uk
Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and is the gold standard for quantitative bioanalysis. nih.govresearchgate.net In this technique, a specific precursor ion (e.g., the molecular ion of 7-O-Desmethyl Temsirolimus-d3) is selected in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it filters out background noise and interferences from the biological matrix. nih.govspringernature.com
Analysis of the fragmentation patterns produced in MS/MS experiments is also critical for structural elucidation. nih.gov The way a molecule breaks apart provides a "fingerprint" that helps to identify its structural components and the locations of metabolic modifications. nih.gov For instance, the fragmentation of temsirolimus and its metabolites has been studied to distinguish between different sites of demethylation or hydroxylation. tandfonline.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Reference |
|---|---|---|---|---|
| Sirolimus (Analyte) | 931.7 | 864.6 | Quantification | frontiersin.org |
| Sirolimus-d3 (Internal Standard) | 934.7 | 864.6 | Internal Standard for Quantification | frontiersin.org |
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For a metabolite like 7-O-Desmethyl Temsirolimus, HRMS can confirm its molecular formula (C₅₅H₈₂D₃NO₁₆) by matching the experimentally measured exact mass to the theoretically calculated mass. nih.govnih.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—and is a key step in identifying novel or unexpected metabolites. tandfonline.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C55H82D3NO16 | nih.gov |
| Theoretical Exact Mass | 1018.60566586 Da | nih.gov |
| Hypothetical Measured Mass (with <5 ppm error) | 1018.6041 Da | nih.gov |
Multi-stage mass spectrometry (MSn), typically performed using ion trap mass analyzers, allows for iterative fragmentation experiments. nih.gov In an MSn experiment, a product ion from a previous fragmentation event (MS/MS) is itself isolated and fragmented to generate further structural information (MS³). nih.govnih.gov This process can be repeated multiple times (MS⁴, etc.). By systematically breaking down the molecule and its fragments, MSn provides detailed connectivity information that helps to piece together the complete structure of a metabolite. tandfonline.com This technique is particularly valuable for differentiating isomers, such as determining which of several possible methoxy (B1213986) groups on the parent temsirolimus molecule has been demethylated. nih.govresearchgate.netnih.gov
Application of Stable Isotope Labeled Standards in Bioanalytical Quantification
The fundamental principle of robust bioanalytical quantification using LC-MS is the use of a stable isotope-labeled (SIL) internal standard. caymanchem.com this compound is an ideal internal standard for the quantification of its non-labeled analogue, 7-O-Desmethyl Temsirolimus. The incorporation of deuterium (B1214612) atoms (d3) increases the mass of the molecule by three Daltons without significantly altering its physicochemical properties. frontiersin.org
Consequently, the SIL standard co-elutes with the analyte during chromatography and experiences identical behavior during sample extraction, handling, and ionization in the mass spectrometer. caymanchem.com However, it is easily distinguished from the analyte by its higher mass-to-charge ratio. frontiersin.org By adding a known amount of the SIL standard to every sample at the beginning of the workflow, any variability or loss during sample processing, as well as fluctuations in instrument response (matrix effects), can be accurately corrected for. The final concentration of the analyte is determined by the ratio of its MS signal to that of the SIL standard, ensuring highly accurate and precise quantification. frontiersin.org
Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of compounds in complex samples. youtube.com The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte to a sample. britannica.comwikipedia.org This labeled compound, often referred to as a "spike" or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic substitution. up.ac.za this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, 7-O-Desmethyl Temsirolimus.
In this context, a precise amount of this compound is added to a biological sample (e.g., plasma, whole blood) containing the analyte of interest. researchgate.net During sample preparation and analysis, the analyte and the internal standard are treated as a single chemical entity, meaning any loss or variation during extraction, handling, or injection affects both compounds equally.
Upon introduction into the mass spectrometer, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. britannica.com The three deuterium atoms in this compound give it a mass that is three Daltons higher than the endogenous metabolite. By measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard, the original concentration of the analyte in the sample can be calculated with high accuracy. youtube.comup.ac.za This ratiometric measurement corrects for procedural variations, making IDMS a definitive method for quantitative analysis. youtube.com
Mitigation of Matrix Effects and Enhancement of Analytical Precision through Deuteration
Bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), are often susceptible to a phenomenon known as the "matrix effect". bioanalysis-zone.comeijppr.com The matrix effect refers to the alteration of an analyte's ionization efficiency due to co-eluting endogenous components from the biological sample, such as salts, phospholipids, or proteins. nih.govnih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the analytical results. waters.comkcasbio.com
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for these matrix effects. kcasbio.comnih.gov Because the deuterated standard is structurally and chemically almost identical to the analyte, it exhibits nearly the same behavior during chromatographic separation and ionization. chromatographyonline.com This means that the analyte and the internal standard co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. kcasbio.comtexilajournal.com
By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is normalized, leading to a significant improvement in analytical precision. kcasbio.comnih.gov Research has consistently shown that assays using deuterated internal standards exhibit lower coefficients of variation (CV) compared to those using structural analogues. nih.gov This enhanced precision is critical in clinical and research settings where accurate quantification is paramount.
| Internal Standard Type | Analyte | Typical Inter-patient Assay Imprecision (CV %) | Reference |
|---|---|---|---|
| Structural Analogue (e.g., Desmethoxyrapamycin) | Sirolimus | 7.6% - 9.7% | nih.gov |
| Deuterated Standard (e.g., Sirolimus-d3) | Sirolimus | 2.7% - 5.7% | nih.gov |
Complementary Spectroscopic Techniques for Definitive Metabolite Identification (e.g., Nuclear Magnetic Resonance Spectroscopy)
While mass spectrometry is highly effective for detecting and quantifying metabolites, definitive structural elucidation often requires complementary analytical techniques. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. technologynetworks.comresearchgate.net It is widely used to confirm the identity of metabolites isolated from biological systems. benthamscience.com
The process of identifying a novel or suspected metabolite like 7-O-Desmethyl Temsirolimus involves isolating the compound, often through techniques like high-performance liquid chromatography (HPLC), after incubation with liver microsomes. nih.govresearchgate.net Once a purified sample is obtained, it can be analyzed by NMR.
NMR spectroscopy probes the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing data on the chemical environment of each atom within the molecule. technologynetworks.com One-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal:
Chemical Shifts: Indicating the type of functional group an atom is part of. technologynetworks.com
Signal Splitting (Coupling): Showing which atoms are bonded to each other.
Signal Integration: Revealing the relative number of atoms in different environments. technologynetworks.com
By piecing together this information, a complete and unambiguous molecular structure can be determined. researchgate.net In the context of temsirolimus and its metabolites, studies have utilized a combination of LC-MS/MS and NMR to identify major metabolites, confirming sites of hydroxylation or demethylation. nih.govresearchgate.net This combination of mass spectrometry (providing molecular weight and fragmentation data) and NMR (providing a detailed structural map) ensures a definitive and accurate identification of the metabolite. nih.gov
| Technique | Information Provided | Role in Identification |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Molecular weight, fragmentation patterns, retention time | Initial detection, quantification, and preliminary structural hypothesis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic connectivity, chemical environment of nuclei, stereochemistry | Definitive structural confirmation and elucidation |
Research Applications and Future Directions for Deuterated Temsirolimus Metabolites
Utilization of Stable Isotope Tracers for In Vitro Metabolic Pathway Elucidation and Flux Analysis
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. By introducing a "heavy" version of a molecule into a biological system, scientists can track its transformation through various metabolic pathways with high precision using mass spectrometry. 7-O-Desmethyl Temsirolimus-d3, with its deuterium (B1214612) atoms, serves as an excellent tracer for in vitro studies aimed at understanding the downstream metabolism of this specific temsirolimus (B1684623) metabolite.
In a typical experiment, unlabeled 7-O-Desmethyl Temsirolimus would be incubated with human liver microsomes or other in vitro systems. By adding a known concentration of this compound, researchers can act as an internal standard to accurately quantify the formation of further metabolites. This approach, known as stable isotope dilution analysis, allows for precise measurement of metabolite concentrations, even at very low levels.
Metabolic flux analysis, which measures the rates of metabolic reactions, can also be enhanced by the use of deuterated tracers. By monitoring the rate at which this compound is converted to subsequent metabolites, researchers can gain insights into the kinetics of the enzymes involved. This information is crucial for building a comprehensive picture of the metabolic fate of temsirolimus and its derivatives.
Deuterated Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that allows for the visualization of metabolic pathways in vivo. While the direct application of this compound in DMI has not been extensively reported, the principles of the technology suggest its potential utility. DMI utilizes the magnetic resonance signal of deuterium to map the spatial distribution of deuterated compounds and their metabolic products.
In a research setting, if this compound were administered, it could theoretically be tracked as it distributes into tissues and is further metabolized. This would provide a dynamic and non-invasive way to visualize the metabolic activity related to this specific pathway in preclinical models. Such studies could reveal important information about tissue-specific metabolism and how it is altered by disease or co-administered drugs.
Role of Labeled Metabolites in Advanced Pharmacokinetic Modeling Research (Excluding Human Clinical Pharmacokinetics)
Pharmacokinetic (PK) modeling is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug. In preclinical research, accurate quantification of drug metabolites is critical for developing robust PK models. Deuterated metabolites like this compound play a vital role as internal standards in the bioanalytical methods used to generate data for these models.
When analyzing samples from in vitro or animal PK studies, the addition of a deuterated internal standard to each sample allows for correction of variability introduced during sample preparation and analysis. Because the deuterated standard is chemically identical to the analyte of interest (7-O-Desmethyl Temsirolimus), it behaves similarly during extraction and ionization in the mass spectrometer. This co-elution and similar ionization behavior lead to more accurate and precise quantification of the metabolite.
The high-quality data generated using deuterated internal standards are then used to build and refine physiologically based pharmacokinetic (PBPK) models. These complex models can simulate the metabolic fate of temsirolimus and its metabolites in different physiological compartments, providing valuable predictions of drug behavior in various preclinical scenarios.
Investigation of Drug-Drug Interactions at the Metabolic Level
Temsirolimus is primarily metabolized by CYP3A4, an enzyme that is also responsible for the metabolism of many other drugs. This creates a high potential for drug-drug interactions (DDIs), where one drug can affect the metabolism of another. Understanding these interactions is a critical aspect of drug development.
In vitro studies using human liver microsomes are commonly employed to investigate the effects of other drugs on the metabolism of a new compound. To study the impact on the demethylation pathway of temsirolimus, researchers can measure the formation of 7-O-Desmethyl Temsirolimus in the presence and absence of potential CYP3A4 inhibitors or inducers.
The use of this compound as an internal standard is crucial for accurately quantifying the changes in metabolite formation. For example, if a known CYP3A4 inhibitor is co-incubated with temsirolimus, a significant decrease in the formation of 7-O-Desmethyl Temsirolimus would be expected. Conversely, a CYP3A4 inducer would be expected to increase its formation. The precise data obtained from these experiments are vital for predicting the clinical relevance of potential DDIs.
Advanced in vitro models, such as co-cultures of primary human hepatocytes or organ-on-a-chip systems, are being increasingly used to create more physiologically relevant predictions of DDIs. These models can better mimic the complex cellular environment of the liver.
In these systems, the metabolism of temsirolimus to 7-O-Desmethyl Temsirolimus can be studied over time, and the effects of other drugs can be assessed in a more dynamic setting. Once again, the use of this compound as an internal standard is indispensable for obtaining the high-quality quantitative data needed to validate these predictive models. The goal of this research is to develop in vitro systems that can accurately forecast the in vivo consequences of co-administering temsirolimus with other medications.
Development and Validation of Certified Reference Materials for Metabolite Quantification in Pre-Clinical and Analytical Research
The accuracy of any quantitative bioanalytical method relies on the quality of the reference materials used for calibration and quality control. A Certified Reference Material (CRM) is a standard that has been characterized to the highest metrological standards for its purity and concentration.
The development of this compound as a CRM would be a significant contribution to the research community. The process of certifying a reference material involves rigorous testing to establish its identity, purity, and stability. This includes techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and position of the deuterium labels, and mass spectrometry to assess isotopic enrichment.
Once validated, a CRM of this compound would serve as the benchmark for the quantification of this metabolite in various preclinical and analytical studies. Its use would ensure the accuracy, reproducibility, and comparability of data generated across different laboratories and over time. This is particularly important in regulated preclinical studies that support the safety assessment of new drugs.
Synthetic Chemistry Advancements for Novel Deuterated Temsirolimus Metabolites for Research Tools
The development of deuterated metabolites of Temsirolimus, such as this compound, is crucial for advancing our understanding of the drug's metabolic profile, pharmacokinetics, and for the development of sensitive analytical methods. These isotopically labeled compounds serve as invaluable research tools, particularly as internal standards for mass spectrometry-based quantification. The synthesis of such complex and site-specifically labeled molecules, however, presents significant chemical challenges. Recent advancements in synthetic chemistry are paving the way for more efficient and precise methods to produce these vital research reagents.
The primary challenge in synthesizing deuterated drug metabolites lies in the selective introduction of deuterium atoms at specific molecular positions without altering the parent molecule's chemical properties. marketersmedia.com For this compound, this involves the demethylation of the 7-O-methoxy group of Temsirolimus and the subsequent introduction of a trideuteromethyl group. The complexity of the Temsirolimus macrocycle, with its numerous functional groups and stereocenters, necessitates highly selective and mild reaction conditions to avoid unwanted side reactions or degradation of the molecule. mdpi.com
Recent synthetic strategies have focused on late-stage deuteration, which allows for the introduction of deuterium into a molecule that is already fully or partially assembled. This approach is often more efficient than starting with small deuterated building blocks and carrying them through a lengthy synthetic sequence. marketersmedia.com
One of the key advancements in this area is the development of novel deuterated methylating agents. These reagents are designed to be highly reactive and selective for specific functional groups, such as the hydroxyl group that would be present after the demethylation of Temsirolimus at the 7-position.
| Reagent Class | Example | Application in Deuterated Metabolite Synthesis |
| Deuterated Alkyl Halides | Iodomethane-d3 (CD3I) | A common and effective reagent for the O-methylation of alcohols and phenols. |
| Deuterated Dialkyl Sulfates | Dimethyl-d6 sulfate ((CD3)2SO4) | A powerful methylating agent, often used when alkyl halides are not reactive enough. |
| Deuterated Diazomethane Precursors | Trimethylsilyldiazomethane-d6 | Can be used to generate deuterated diazomethane for the methylation of carboxylic acids and other acidic protons. |
Another significant area of advancement is the use of transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and under mild conditions. For the synthesis of deuterated metabolites, these reactions can be adapted to incorporate deuterated functional groups. For instance, a deuterated methyl group could be introduced via a Suzuki or Stille coupling reaction using a deuterated methylboronic acid or methylstannane derivative, respectively. marketersmedia.com
Furthermore, biotransformation offers a complementary approach to chemical synthesis. hyphadiscovery.com In this method, microorganisms or isolated enzymes are used to carry out specific metabolic reactions, such as O-demethylation. The resulting desmethyl metabolite can then be isolated and chemically modified to introduce the deuterated methyl group. This chemoenzymatic approach can be highly efficient as it leverages the inherent selectivity of biological systems.
The table below summarizes the key synthetic approaches for preparing deuterated Temsirolimus metabolites:
| Synthetic Approach | Description | Advantages | Challenges |
| Total Synthesis | Building the entire molecule from simple, deuterated starting materials. | Precise control over the location and number of deuterium atoms. | Lengthy and often low-yielding for complex molecules like Temsirolimus. |
| Late-Stage Functionalization | Introducing deuterium into a pre-existing Temsirolimus or metabolite scaffold. | More efficient for complex molecules; avoids carrying isotopes through many steps. | Requires highly selective reactions to modify only the desired position. |
| Chemoenzymatic Synthesis | Using enzymes for specific transformations (e.g., demethylation) followed by chemical deuteromethylation. | High selectivity of enzymatic reactions; can simplify the overall synthesis. | Requires identification and optimization of suitable enzymes. |
The availability of high-purity deuterated building blocks and intermediates is also a critical factor in the successful synthesis of deuterated metabolites. marketersmedia.com Companies specializing in stable isotope-labeled compounds are continuously expanding their catalogs to include a wider variety of deuterated reagents, which greatly facilitates the work of medicinal and synthetic chemists.
Q & A
Q. How should researchers address batch-dependent variability in this compound bioactivity data?
- Methodological Answer :
- Quality control (QC) : Include a reference batch in each experiment as an internal control.
- Meta-analysis : Use mixed-effects models to account for batch as a random variable.
- Root-cause analysis : Investigate synthetic intermediates (e.g., deuterium exchange during final purification) via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
